molecular formula C16H11NO5 B142873 2-(4-Methoxyphenyl)-3-nitrochromen-4-one CAS No. 143468-22-8

2-(4-Methoxyphenyl)-3-nitrochromen-4-one

Cat. No.: B142873
CAS No.: 143468-22-8
M. Wt: 297.26 g/mol
InChI Key: UODBUBWNHHUWFP-UHFFFAOYSA-N
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Description

Significance of Chromenones in Chemical Biology and Medicinal Chemistry

Chromones, also known as 4H-chromen-4-ones, are a class of oxygen-containing heterocyclic compounds that are widespread in nature, particularly in the plant kingdom. nih.govcore.ac.uk Their rigid bicyclic system has been identified as a key pharmacophore, contributing to a diverse range of pharmacological effects. researchgate.netnih.gov The inherent biological activities of chromone (B188151) derivatives include antifungal, antimicrobial, anticancer, antiviral, antihypertensive, and anti-inflammatory properties. nih.gov Furthermore, they have demonstrated the ability to inhibit various enzymes, making them valuable tools in chemical biology and drug discovery. nih.govnih.gov

The versatility of the chromenone scaffold extends to its role as a fundamental building block in organic synthesis. The reactivity of the chromone ring system allows for the generation of diverse chemical libraries, which are crucial for structure-activity relationship (SAR) studies in medicinal chemistry programs. core.ac.ukacs.org The development of novel synthetic methodologies has further expanded the accessibility and diversity of chromone derivatives, solidifying their importance in the quest for new therapeutic agents. researchgate.netacs.org

Overview of Nitro-Substituted Chromenone Derivatives in Research

The introduction of a nitro group onto the chromenone scaffold can significantly modulate its electronic properties and biological activity. nih.gov Nitro-substituted compounds have been extensively investigated in medicinal chemistry for their potential as therapeutic agents. nih.govnih.govnih.gov The nitro group is a strong electron-withdrawing moiety that can influence the molecule's ability to interact with biological targets. nih.gov

Research into nitro-substituted chromenes has revealed a range of biological activities. For instance, certain nitrochromene derivatives have been synthesized and evaluated for their potential as antileishmanial therapeutics. nih.govnih.govresearchgate.net These studies highlight the potential of the nitrochromene pharmacophore in the development of new treatments for parasitic diseases. nih.govnih.govresearchgate.net The synthesis of various nitro-substituted chromenes is an active area of research, with a focus on exploring their chemical properties and potential applications. researchgate.net

Specific Research Focus: 2-(4-Methoxyphenyl)-3-nitrochromen-4-one and its Analogues

Within the broad class of nitro-substituted chromenones, this compound has emerged as a compound of particular interest. While specific, in-depth research on this exact molecule is not extensively documented in the provided search results, we can infer its importance and potential areas of investigation based on related structures.

The synthesis of related compounds, such as 2-(4-Methoxyphenyl)-3-nitro-2H-chromene, has been reported. chemicalbook.com This suggests that synthetic routes to this compound are likely accessible. The presence of the 4-methoxyphenyl (B3050149) group at the 2-position and a nitro group at the 3-position of the chromenone core creates a unique electronic and steric environment that could lead to specific biological activities.

Analogues of this compound, such as other 2-aryl-3-nitrochromen-4-ones and related nitro-substituted heterocyclic systems, are subjects of ongoing research. For example, studies on 2-aryl-4H-thiochromen-4-one derivatives provide insights into the synthesis and properties of related scaffolds. nih.gov Furthermore, research on compounds like α-(4-methoxyphenyl)-3-nitrocinnamonitrile and N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide, which share structural motifs with the target compound, contributes to the broader understanding of the structure-activity relationships of molecules containing methoxyphenyl and nitrophenyl groups. uni.luuni.lu

The biological evaluation of analogues often involves screening for a variety of activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, furochromone derivatives have been investigated as potential multi-target-directed ligands for diseases like Alzheimer's. nih.gov Similarly, chromeno[3,2-c]pyridines have shown promise in the context of neurodegenerative diseases. mdpi.com

The following table provides a summary of some related compounds and their reported research focus:

Compound NameResearch Focus
2-(4-Methoxyphenyl)-3-nitro-2H-chromeneSynthesis and chemical properties. chemicalbook.com
2-Aryl-4H-thiochromen-4-one derivativesSynthesis via cross-coupling reactions. nih.gov
Nitrochromene derivativesPotential antileishmanial therapeutics. nih.govnih.govresearchgate.net
α-(4-Methoxyphenyl)-3-nitrocinnamonitrileChemical synthesis and characterization. uni.lu
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromideChemical synthesis and characterization. uni.lu
Furochromone derivativesPotential multi-target-directed ligands for Alzheimer's disease. nih.gov
Chromeno[3,2-c]pyridinesPotential for treating neurodegenerative diseases. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143468-22-8

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-nitrochromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16-14(17(19)20)15(18)12-4-2-3-5-13(12)22-16/h2-9H,1H3

InChI Key

UODBUBWNHHUWFP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Synonyms

4H-1-Benzopyran-4-one,2-(4-methoxyphenyl)-3-nitro-(9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 Methoxyphenyl 3 Nitrochromen 4 One and Analogues

Established Synthetic Pathways to Chromen-4-one Derivatives

The chromen-4-one core is a privileged structure in medicinal chemistry, and numerous classical methods have been established for its synthesis. acs.org A prominent and widely used method is the Baker-Venkataraman rearrangement, which involves the conversion of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization to form the chromen-4-one ring. Another common approach is the Allan-Robinson reaction, where o-hydroxyaryl ketones react with aromatic anhydrides and their corresponding sodium salts to yield flavones or isoflavones.

The Kostanecki-Robinson reaction provides a route to chromones through the acylation of o-hydroxyaryl ketones with aliphatic anhydrides, followed by cyclization. While these methods are foundational, they often require harsh conditions and may not be suitable for substrates with sensitive functional groups. More contemporary approaches often utilize transition metal-catalyzed cross-coupling reactions to construct the key C-C bonds of the chromen-4-one system. For instance, Sonogashira coupling of o-iodophenols with terminal alkynes, followed by cyclization, offers a versatile route. Similarly, Suzuki and Heck couplings have been employed to introduce the C2-substituent. A concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.gov

A notable synthesis of 2-phenyl-4H-chromen-4-one derivatives involves an aldol (B89426) condensation between 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde, such as 4-(methylthio)benzaldehyde, to form a chalcone (B49325) intermediate. nih.gov This chalcone is then subjected to oxidative cyclization using bromine in chloroform (B151607) to yield the chromene, which can be further modified. nih.gov

Henry Reaction-Based Syntheses of 3-Nitrochromenes

The Henry reaction, or nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org This reaction is particularly relevant for the synthesis of 3-nitrochromene derivatives. The general strategy involves the reaction of a salicylaldehyde (B1680747) derivative with a β-nitrostyrene. This reaction proceeds through a cascade oxa-Michael-Henry-dehydration sequence. chim.it

The first synthesis of 2-aryl-3-nitrochromenes using this approach was reported by Sakakibara and colleagues in 1978, employing triethylamine (B128534) as the base at room temperature. chim.it Since then, numerous modifications have been developed to improve the efficiency and scope of this transformation. These include conducting the reaction under heating, using dehydrating agents like basic alumina, or employing catalysts such as L-proline in combination with triethylamine. chim.it The Henry reaction is reversible in all its steps. wikipedia.org

The products of the Henry reaction, β-nitro alcohols, are valuable synthetic intermediates that can be readily converted to other functional groups. wikipedia.org For instance, dehydration of the initial nitroalkanol adduct leads to the formation of the desired nitroalkene functionality within the chromene ring. wikipedia.org

Multicomponent Reaction Approaches in Chromenone Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. frontiersin.org Several MCR strategies have been successfully applied to the synthesis of chromen-4-one derivatives. rsc.orgajgreenchem.com

One such approach involves the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a phenol (B47542) or naphthol derivative. ajgreenchem.comnih.gov These reactions are often catalyzed by various catalysts, including magnetic nanoparticles, which facilitate easy separation and recycling. ajgreenchem.comnih.gov For example, SrFe12O19 has been used as a magnetic catalyst for the synthesis of chromenone-pyrazole derivatives. nih.gov Microwave-assisted MCRs have also been shown to be highly efficient, leading to short reaction times and excellent product yields under solvent-free conditions. ajgreenchem.com

These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly assemble the chromenone scaffold. rsc.org The versatility of this approach allows for the introduction of a wide range of substituents on the chromenone core by simply varying the starting components.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral chromene derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. researchgate.net Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". ethz.ch

In the context of 3-nitrochromenes, enantioselective synthesis has been achieved through organocatalysis. chim.it Chiral secondary amines, such as derivatives of proline, have been used to catalyze the tandem oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes. researchgate.net The catalyst activates the aldehyde through the formation of a chiral iminium ion, which then directs the stereochemical outcome of the subsequent reaction steps. researchgate.net For instance, L-pipecolic acid has been used as a catalyst for this transformation. researchgate.net

Another approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. mdpi.com This can be accomplished by using chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), to form diastereomeric esters that can be separated by chromatography. mdpi.com The absolute configuration of the separated enantiomers can then be determined using spectroscopic methods. mdpi.com Furthermore, stereoselective intramolecular 1,3-dipolar nitrone cycloadditions have been utilized for the synthesis of substituted chromanes, with the stereoselectivity being influenced by a chiral auxiliary on the nitrone and the choice of a Lewis acid catalyst. nih.gov

Derivatization from Precursor Scaffolds

The synthesis of 2-(4-methoxyphenyl)-3-nitrochromen-4-one and its analogs can also be achieved through the derivatization of pre-existing chromen-4-one or related scaffolds. This approach allows for the late-stage introduction of specific functional groups, providing access to a wide range of derivatives for structure-activity relationship studies.

A common precursor for such derivatizations is 4-chloro-3-nitrocoumarin. scispace.comrsc.org The chloro group at the 4-position is a good leaving group and can be readily displaced by various nucleophiles. For example, reaction with 4-(4-aminophenyl)morpholine-3-one via a nucleophilic substitution reaction yields the corresponding 4-amino-substituted derivative. asianpubs.org Similarly, reaction with 6-nitrobenzothiazol-2-amine in the presence of a base like triethylamine affords the corresponding N-substituted chromen-2-one. scispace.com

Reaction Chemistry and Chemical Transformations of 3 Nitrochromen 4 Ones

Reactivity of the Nitro Group in Chromenone Systems

The nitro group at the C3 position profoundly influences the electronic properties of the chromenone system. It acts as a strong electron-withdrawing group, activating the C2-C3 double bond for nucleophilic attack and influencing the reactivity of the entire molecule.

The reduction of the nitro group in 3-nitrochromen-4-one systems can lead to a variety of products, depending on the choice of reducing agent and reaction conditions. These transformations are crucial for the synthesis of various amino-substituted chromone (B188151) derivatives.

Commonly employed methods for the reduction of nitro groups include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org For aromatic nitro compounds, reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl) are effective for converting the nitro group (NO₂) to an amino group (NH₂). masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is also a widely used method. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

The selectivity of the reduction can be a significant challenge. For instance, in the related 3-nitro-2H-chromene system, treatment with sodium borohydride (B1222165) (NaBH₄) has been shown to reduce the C=C double bond, leaving the nitro group intact. researchgate.net Conversely, using a milder reducing agent like tin(II) chloride (SnCl₂) can lead to the partial reduction of the nitro group to a nitroso derivative, which may exist in equilibrium with its oxime tautomer. wikipedia.orgresearchgate.net The use of NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄ has been developed as an efficient method for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com

Reagent/ConditionProduct TypeRemarks
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni)AminesCommon and efficient method for both aliphatic and aromatic nitro groups. commonorganicchemistry.com
Metals in Acid (e.g., Fe/HCl, Zn/HCl)AminesA classic and widely used method for reducing aromatic nitro groups. masterorganicchemistry.com
Tin(II) Chloride (SnCl₂)Amines, OximesCan provide a mild reduction to amines or partial reduction to oximes depending on conditions. wikipedia.org
Sodium Borohydride (NaBH₄)Alcohols (from carbonyls)Generally does not reduce nitro groups alone but can be modified with additives. researchgate.netjsynthchem.com
Lithium Aluminum Hydride (LiAlH₄)Amines (aliphatic), Azo compounds (aromatic)Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com

While the nitro group itself is not typically a leaving group in classical nucleophilic aromatic substitution (SNAr) reactions, its strong electron-withdrawing nature is crucial for activating the aromatic ring system towards nucleophilic attack. wikipedia.orgchemistrysteps.com In SNAr reactions, a nucleophile displaces a leaving group (commonly a halide) on an aromatic ring. libretexts.org The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. chemistrysteps.comlibretexts.orgnih.gov

In the context of 3-nitrochromen-4-ones, nucleophilic substitution is more likely to occur on the benzene (B151609) ring of the chromenone scaffold if a suitable leaving group is present at an activated position (e.g., C5, C7). Another relevant transformation is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.org This reaction allows for the direct C-H functionalization of nitroaromatic compounds. organic-chemistry.org

Reactions Involving the Chromenone Heterocyclic Ring

The heterocyclic pyrone ring of the chromenone system is also a site of significant reactivity, particularly due to the presence of the activated C2-C3 double bond.

The C2-C3 double bond in 2-(4-Methoxyphenyl)-3-nitrochromen-4-one is highly electrophilic due to the conjugative electron-withdrawing effects of both the C4-carbonyl group and the C3-nitro group. This makes the C2 position susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. masterorganicchemistry.comwikipedia.orgwikipedia.orglumenlearning.comlibretexts.org

This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. sctunisie.orgorganic-chemistry.org Various nucleophiles can be employed, including:

Carbon nucleophiles: Enolates (from β-ketoesters, malonates), organocuprates (Gilman reagents), and cyanides. wikipedia.orglumenlearning.com

Heteroatom nucleophiles: Amines, thiols, and alcohols. lumenlearning.comlibretexts.org

An interesting extension of this reactivity is the cascade double Michael addition, which has been demonstrated with 3-nitro-2H-chromenes and α,β-unsaturated ketones. rsc.org This process, catalyzed by a chiral primary amine, allows for the asymmetric synthesis of complex, enantiomerically enriched tricyclic chroman derivatives. rsc.org

Nucleophile TypeExampleProduct
Carbonyl Compounds (enolates)Diethyl malonateAdduct with a new C-C bond at C2
AminesSecondary amines3-Aminochroman-4-one derivatives
ThiolsThiophenols3-Thiochroman-4-one derivatives
OrganometallicsGilman reagentsAdduct with a new C-C bond at C2

The electron-deficient C2-C3 double bond of the 3-nitrochromenone system can act as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with azomethine ylides. wikipedia.orgdiva-portal.org Azomethine ylides are nitrogen-based 1,3-dipoles that react with activated alkenes to form five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov

The reaction of 3-nitro-2H-chromenes with azomethine ylides, often generated in situ, leads to the regio- and stereoselective synthesis of complex polycyclic systems, such as chromeno[3,4-c]pyrrolidines. researchgate.netrsc.org These reactions are of significant interest as they can generate multiple new stereocenters in a single step, providing rapid access to structurally diverse and potentially bioactive molecules. nih.gov The stereochemical outcome of these cycloadditions can often be controlled through the use of chiral catalysts. wikipedia.org

Under certain nucleophilic conditions, the chromenone ring itself can undergo cleavage. Nucleophilic attack at the C2 position can initiate a ring-opening of the γ-pyrone ring. researchgate.net The resulting intermediate can then undergo further transformations or recyclize to form different heterocyclic systems, a process known as a ring-opening ring-closure (RORC) reaction. researchgate.net The specific outcome depends on the nature of the nucleophile, the substituents on the chromone ring, and the reaction conditions. researchgate.net

Furthermore, highly electron-deficient heterocyclic systems can undergo ring transformations where the initial ring is converted into a new one. encyclopedia.pubmdpi.compharmaron.comresearchgate.net For instance, theoretical studies have investigated the energetics of the ring-opening of nitrochromene to form a vinyl-nitrone intermediate. acs.org Such rearrangements can lead to a significant increase in molecular complexity and are a subject of ongoing research.

Functionalization of the Phenyl Substituent at Position 2

The functionalization of the phenyl ring at the 2-position of the 3-nitrochromen-4-one scaffold represents a formidable synthetic hurdle. The inherent reactivity of this substituent is governed by a delicate balance of competing electronic factors.

The 4-methoxy group on the phenyl ring is a classical electron-donating group, which typically activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions (relative to the methoxy (B1213986) group). In theory, this would suggest that reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce new functional groups onto this ring.

However, the 3-nitro group on the chromone core exerts a strong deactivating effect on the entire molecule, including the pendant 2-phenyl ring, albeit to a lesser extent than on the chromone nucleus itself. This deactivation arises from the inductive and resonance effects of the nitro group, which withdraw electron density, making the entire system less susceptible to attack by electrophiles.

A comprehensive review of the scientific literature reveals a conspicuous lack of specific examples detailing the successful electrophilic substitution on the 2-(4-methoxyphenyl) substituent of this compound. While the synthesis of various substituted 3-nitroflavones for biological screening has been reported, these syntheses typically start from already functionalized chalcones or other precursors, rather than modifying the 2-phenyl group after the formation of the 3-nitrochromone core.

Table 1: Theoretical Electrophilic Aromatic Substitution Reactions on the 2-(4-Methoxyphenyl) Ring

Reaction TypeReagents and ConditionsExpected Product(s) (Hypothetical)Remarks
Nitration Conc. HNO₃, Conc. H₂SO₄2-(3-Nitro-4-methoxyphenyl)-3-nitrochromen-4-oneThe strong deactivating effect of the 3-nitrochromone moiety may inhibit this reaction or require harsh conditions, potentially leading to degradation.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃2-(3-Bromo-4-methoxyphenyl)-3-nitrochromen-4-oneSimilar to nitration, the reaction may be sluggish due to the deactivating influence of the core structure.
Friedel-Crafts Acylation Acyl chloride, AlCl₃Not expected to proceedThe Lewis acid catalyst (AlCl₃) is likely to coordinate with the carbonyl and nitro groups of the chromone core, leading to strong deactivation of the entire molecule towards electrophilic attack.
Friedel-Crafts Alkylation Alkyl halide, AlCl₃Not expected to proceedSimilar to acylation, catalyst coordination and the deactivating nature of the substrate would likely prevent the reaction.

The lack of empirical data suggests that the deactivating influence of the 3-nitrochromen-4-one core likely outweighs the activating effect of the 4-methoxy group on the pendant phenyl ring, rendering conventional electrophilic substitution reactions inefficient or unsuccessful under standard conditions. The development of novel synthetic methodologies would be required to overcome this inherent lack of reactivity and to enable the targeted functionalization of the 2-phenyl substituent in this class of compounds.

Structure Activity Relationship Sar and Pharmacophore Development

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of the 2-(4-Methoxyphenyl)-3-nitrochromen-4-one scaffold is highly sensitive to substituent modifications. The introduction of different functional groups at various positions on the chromenone ring and the phenyl ring can significantly alter the compound's physicochemical properties and its interaction with biological targets.

Systematic studies on related scaffolds, such as methcathinone (B1676376) analogs, have demonstrated that the position of substituents plays a critical role in determining potency. For instance, in monosubstituted methcathinone analogs, 2-substituted compounds were generally less potent than their 3- or 4-substituted counterparts. nih.gov This suggests that steric hindrance and electronic effects at different positions can either enhance or diminish biological activity.

The nature of the substituent, whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG), is also a key determinant of activity. mdpi.com Studies on other heterocyclic compounds have shown that modifications with EWGs or EDGs can alter the molecule's electronic distribution, which in turn affects its binding affinity to target proteins. mdpi.com For example, in a series of nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the fragmentation of the corresponding hydroxylamines, a crucial step for the activation of these bioreductive prodrugs. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon. rsc.org

The following table summarizes the general impact of substituent modifications on biological efficacy based on findings from related compound series:

Modification Type General Impact on Biological Efficacy Rationale
Positional Isomerism Potency can vary significantly with the substituent's position on the aromatic rings.Steric hindrance and altered electronic interactions with the target's binding site.
Electron-Donating Groups (EDGs) Can increase or decrease activity depending on the specific target and mechanism.Alters electron density, potentially enhancing binding interactions or affecting metabolic stability.
Electron-Withdrawing Groups (EWGs) Can increase or decrease activity depending on the specific target and mechanism.Alters electron density, potentially enhancing binding interactions or affecting metabolic stability.

Role of Position 2 (4-Methoxyphenyl) and Nitro Group at Position 3 on Activity

The 4-methoxyphenyl (B3050149) group at position 2 and the nitro group at position 3 are defining features of the this compound scaffold and are critical to its biological profile.

The nitro group (NO₂) at position 3 is a strong electron-withdrawing group and plays a multifaceted role in the molecule's activity. nih.gov The nitro group can be considered both a pharmacophore and a toxicophore, as its reduction within cells can lead to reactive intermediates that are responsible for both therapeutic and toxic effects. nih.gov This redox activity is a key feature of many nitro-containing drugs. nih.gov The presence of a nitro group at the C-3 position of the benzopyran ring has been shown to often increase the antitumor effect of these compounds. nih.gov Furthermore, the nitro group's electron-withdrawing nature significantly impacts the electronic properties of the entire molecule, influencing its polarity and its ability to interact with amino acid residues in target proteins. nih.gov

The table below outlines the specific contributions of these key substituents:

Substituent Position Key Roles in Biological Activity
4-Methoxyphenyl 2Influences electronic properties and can be critical for binding to specific biological targets. The methoxy (B1213986) group's position is important for activity. mdpi.com
Nitro (NO₂) Group 3Acts as a strong electron-withdrawing group, is often essential for activity (pharmacophore), can be a source of toxicity (toxicophore), and influences the molecule's overall electronic properties and interactions. nih.gov

Investigation of Chromenone Core Modifications

The chromenone core itself is a privileged scaffold in medicinal chemistry, and its modification can lead to significant changes in biological activity. Research on various chromenone derivatives has demonstrated that alterations to this core structure can modulate their therapeutic potential.

For example, the synthesis of 4-chromenone derivatives combined with N-acylhydrazone has been explored to develop novel anticancer agents. researchgate.net These studies indicate that the chromenone moiety can serve as a foundational structure for building more complex molecules with enhanced biological profiles. researchgate.net Similarly, the introduction of different substituents onto the chromenone ring, as seen in 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties, has yielded compounds with potent cytotoxic activity against various cancer cell lines. nih.gov

These findings underscore the versatility of the chromenone scaffold and the potential for discovering novel bioactive compounds through its modification.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for understanding the SAR of the this compound scaffold and for predicting the activity of new, unsynthesized analogs.

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) that are correlated with the observed biological response.

For instance, 3D-QSAR studies on substituted 1,2,4-triazole (B32235) derivatives have successfully identified steric and electrostatic fields that contribute significantly to their anticancer activity. nih.gov Such models can provide a 3D map of the favorable and unfavorable regions for substituent modifications, guiding the design of more potent compounds. The development of a robust QSAR model for this compound derivatives would be a powerful tool for lead optimization.

Ligand-Based Drug Design Principles Applied to the Scaffold

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed to infer the properties of the binding site based on the structures of known active ligands. nih.gov These principles are highly applicable to the this compound scaffold for the discovery of new and improved derivatives.

Key LBDD approaches include pharmacophore modeling and shape-based screening. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target and elicit a biological response. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. researchgate.net This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired features.

The application of LBDD to the this compound scaffold would involve:

Identifying a set of active analogs: This provides the basis for understanding the SAR.

Generating a pharmacophore model: This captures the key interaction points.

Using the pharmacophore for virtual screening: This can identify new chemical entities with the potential for similar biological activity.

This approach has been successfully used in the development of inhibitors for various targets and represents a rational strategy for leveraging the information contained within the structures of active this compound derivatives. nih.gov

Computational Analysis of this compound

Following a comprehensive search of available scientific literature, no specific computational chemistry or molecular modeling studies for the compound This compound were found. The subsequent sections of this article, which were intended to detail specific computational analyses, cannot be completed due to the absence of published research on this particular molecule.

The planned sections included:

Computational Chemistry and Molecular Modeling Studies

Virtual Screening for Novel Analogues:This was planned to discuss the use of the compound's structure as a template to find new, potentially more active molecules.

Without dedicated research on 2-(4-Methoxyphenyl)-3-nitrochromen-4-one , providing scientifically accurate and detailed findings for these areas is not possible. While computational studies exist for structurally related compounds such as other flavonoids, chromones, and nitro-substituted heterocycles, extrapolating those findings would be speculative and would not adhere to the strict focus on the specified compound.

Therefore, the requested article focusing solely on the computational chemistry and molecular modeling of This compound cannot be generated at this time. Further research and publication in this specific area are required before a detailed analysis can be provided.

Table of Compounds

Conclusion and Future Perspectives in 2 4 Methoxyphenyl 3 Nitrochromen 4 One Research

Summary of Current Research Landscape and Key Findings

The scientific inquiry into 2-(4-Methoxyphenyl)-3-nitrochromen-4-one and related 3-nitrochromene derivatives has primarily centered on their potential as antimicrobial and anticancer agents. A notable area of investigation has been their efficacy against parasitic diseases, particularly leishmaniasis.

A significant study detailed the synthesis of a series of 2-aryl-3-nitro-2H-chromene derivatives and their subsequent in vitro and in silico evaluation as antileishmanial agents. nih.govresearchgate.net These compounds, structurally related to the core molecule of interest, have shown promising inhibitory effects against Leishmania species. The research highlighted the importance of the nitro group and the nature of the substituent on the 2-aryl ring in modulating the biological activity.

Beyond parasitic infections, the broader class of chromen-4-ones and nitroaromatic compounds has been extensively studied for its anticancer properties. While specific studies focusing solely on this compound are limited, research on structurally similar nitro-substituted flavonoids and coumarins has demonstrated significant cytotoxicity against various cancer cell lines. researchgate.net The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression. researchgate.net

Furthermore, the antimicrobial potential of chromene derivatives extends to bacteria and fungi. Studies on various substituted chromen-4-ones have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi. nih.govsemanticscholar.orgjmchemsci.com The presence of the nitro group is often associated with enhanced antimicrobial efficacy.

Identification of Promising Avenues for Lead Optimization

The existing body of research provides a solid foundation for the rational design and optimization of this compound as a lead compound. Structure-activity relationship (SAR) studies, although not exhaustively performed on this specific molecule, can be inferred from research on related 3-nitrochromenes and flavones.

Key areas for lead optimization include:

Substitution on the 2-phenyl ring: The nature and position of substituents on the 4-methoxyphenyl (B3050149) ring are critical. Systematic variation of this group with other electron-donating or electron-withdrawing moieties could significantly impact potency and selectivity. For instance, studies on related compounds have shown that halogen substitutions can enhance antibacterial activity. nih.gov

Modification of the chromen-4-one core: Alterations to the chromen-4-one scaffold itself, such as the introduction of substituents at positions 5, 6, 7, or 8, could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Bioisosteric replacement of the nitro group: While the nitro group is often crucial for activity, it can also be associated with toxicity. Investigating bioisosteric replacements, such as a cyano or a sulfonyl group, may lead to compounds with an improved safety profile while retaining biological activity.

A systematic SAR exploration, guided by computational modeling, will be instrumental in identifying derivatives with enhanced potency, reduced off-target effects, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Opportunities for Novel Target Identification and Validation

The identification of specific molecular targets is a critical step in the drug discovery process. For this compound and its analogs, the initial focus has been on known targets in pathogens and cancer cells. However, there is a significant opportunity to identify and validate novel targets.

In the context of leishmaniasis, molecular docking studies have suggested potential interactions with parasitic enzymes. nih.govresearchgate.net To expand beyond this, a multi-pronged approach to target identification can be employed:

In Silico Target Prediction: Computational methods, such as reverse docking and pharmacophore-based screening, can be utilized to screen the compound against a large database of protein structures to identify potential binding partners. biorxiv.orgresearchgate.net This can generate hypotheses for further experimental validation.

Chemical Proteomics: Affinity-based proteomics approaches can be used to experimentally identify the direct binding partners of the compound in a cellular context.

Phenotypic Screening and Pathway Analysis: High-content screening of the compound against a panel of cancer cell lines with known genetic backgrounds can reveal patterns of sensitivity. Subsequent analysis of the cellular pathways affected by the compound can then point towards novel molecular targets.

Potential novel target classes for this scaffold could include kinases, transcription factors, and enzymes involved in metabolic pathways that are dysregulated in various diseases. nih.gov

Integration of Advanced Synthetic and Computational Approaches for Preclinical Drug Discovery

The preclinical development of this compound and its derivatives can be significantly accelerated and enhanced through the integration of advanced synthetic and computational methodologies.

Advanced Synthetic Approaches:

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a diverse library of 3-nitrochromen-4-one analogs is crucial. This could involve the exploration of novel catalytic systems, one-pot reactions, and diversity-oriented synthesis strategies to rapidly generate a wide range of chemical structures for biological screening. acs.org

Flow Chemistry and Automated Synthesis: These technologies can be employed to streamline the synthesis and purification of compound libraries, enabling high-throughput screening and rapid SAR exploration.

Advanced Computational Approaches:

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be applied to various stages of the drug discovery pipeline. This includes the development of predictive QSAR models for biological activity and ADMET properties, the de novo design of novel compounds with desired characteristics, and the analysis of large biological datasets to identify novel targets. researchgate.netnih.govmdpi.com

Computational ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable pharmacokinetic profiles and reducing the reliance on costly and time-consuming experimental studies. nih.govmdpi.comnumberanalytics.comnih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound when bound to its target protein, helping to understand the mechanism of action and to refine the design of more potent inhibitors.

By combining these advanced synthetic and computational tools, the preclinical drug discovery process for this promising class of compounds can be made more efficient, cost-effective, and ultimately more successful in delivering novel therapeutic agents.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–8.2 ppm), methoxy (δ ~3.8 ppm), and nitro group effects on neighboring carbons .
  • IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30, 0.1% TFA).

How can researchers resolve contradictions in NMR data between synthetic batches of this compound?

Advanced
Discrepancies often arise from rotamers or solvent effects :

Variable Temperature NMR : Heat samples to 80°C in DMSO-d₆ to coalesce split peaks caused by hindered rotation of the nitro group .

Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts using software like GIAO (Gaussian) .

Batch Analysis : Use LC-MS to detect trace impurities (e.g., uncyclized chalcone) affecting integration .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

Q. Advanced

Derivative Synthesis :

  • Replace the nitro group with cyano or halogen substituents to study electronic effects.
  • Modify the methoxy position (e.g., 3-methoxy vs. 4-methoxy) to assess steric impacts .

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). Validate with MIC assays against S. aureus or E. coli .
Example Table: Antimicrobial Activity

DerivativeMIC (µg/mL)Target Enzyme Binding Energy (kcal/mol)
3-Nitro (parent)12.5-8.2
3-Cyano6.25-9.1
4-Fluoro25.0-7.8

How can high-throughput crystallography pipelines improve the structural analysis of nitrochromenone derivatives?

Q. Advanced

Automated Phasing : Use SHELXC/D/E for rapid experimental phasing with single-wavelength data (e.g., synchrotron sources) .

Data Collection : Employ CRYO-EM grids for multiple crystals, reducing data collection time.

Machine Learning : Train models (e.g., AlphaFold2 ) to predict crystal packing and solvent content, guiding crystallization trials .

What are the challenges in interpreting anisotropic displacement parameters (ADPs) for the nitro group in this compound?

Advanced
The nitro group’s planarity and thermal motion can complicate ADPs:

Restraints : Apply DELU and ISOR in SHELXL to suppress unrealistic vibration modes .

Validation : Cross-check ADPs with ORTEP-3 visualizations to ensure ellipsoids align with expected steric environments .
Key Metrics :

  • Mean Uiso for nitro O atoms: ≤ 0.08 Ų.
  • Ellipsoid elongation ratio (Umax/Umin): < 2.5.

How can multi-step reaction pathways be optimized to improve the yield of this compound?

Q. Advanced

Microwave-Assisted Synthesis : Reduce cyclization time from hours to minutes (e.g., 100°C, 300 W) .

Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance chalcone formation efficiency.

Workflow :

  • Step 1: Condensation (Yield: 75–80%).
  • Step 2: Cyclization (Yield: 65–70%).
  • Overall isolated yield: ~50% after recrystallization (ethanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.